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molecular formula C6H13NO B2417685 4-(Dimethylamino)butan-2-one CAS No. 2543-57-9

4-(Dimethylamino)butan-2-one

Cat. No. B2417685
M. Wt: 115.176
InChI Key: WQVAMFRPCWXWSS-UHFFFAOYSA-N
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Patent
US04232029

Procedure details

To a solution of 4-dimethylamino-2-butanone[34.5 g, 0.3 moles, described by E. C. du Feu et al., J. Chem. Soc., 56 (1937)] in dry isopropanol (120 ml), gaseous hydrogen chloride is introduced at 0° C. until the solution is acidic to congo red (ca. pH=4). Isopropanol saturated with hydrogen chloride (2 ml) is added. Isopropyl nitrite (29.4 g, 0.33 moles) is added dropwise with stirring while maintaining the reaction temperature at 30° to 35° C. After 30 min, diethyl ether (100 ml) is added and the mixture is stirred for 30 min. The precipitate is collected to obtain 47 g of the title compound, mp 188°-199° C. The latter precipitate is crystallized from ethanol-diethyl ether to obtain 32 g of title compound; mp 205°-206° C., nmr(DMSO-d6) δ 2.4(s), 2.75(s), 4.07(s) and 12.35(broad singlet).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[N:9](OC(C)C)=[O:10].C(OCC)C.[ClH:20]>C(O)(C)C>[ClH:20].[OH:10][N:9]=[C:4]([C:5](=[O:7])[CH3:6])[CH2:3][N:2]([CH3:8])[CH3:1] |f:5.6|

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
CN(CCC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
29.4 g
Type
reactant
Smiles
N(=O)OC(C)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 30° to 35° C
STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate is collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ON=C(CN(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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